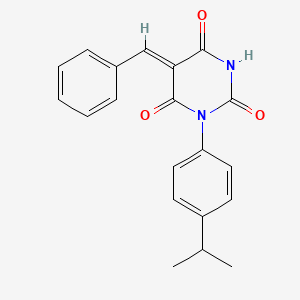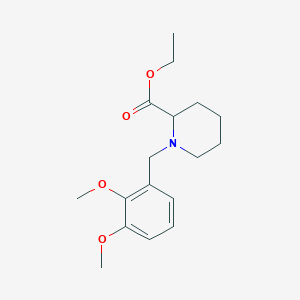
N-(4-fluorophenyl)-N'-(2-phenoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as FPE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. FPE belongs to the class of amides and has a molecular formula of C18H20FNO2. It has been found to possess potential therapeutic properties and has been extensively studied for its pharmacological effects.
Mechanism of Action
The exact mechanism of action of FPE is not yet fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. FPE has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FPE has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators. FPE has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, FPE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
FPE has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. FPE is also highly pure, which makes it suitable for use in biochemical assays. However, FPE has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal studies. Additionally, FPE has not yet been extensively studied for its toxicity profile, which may limit its use in clinical trials.
Future Directions
There are several future directions for the study of FPE. One area of research is to investigate its potential therapeutic effects in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of research is to investigate its potential as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to investigate the toxicity profile of FPE and its potential side effects. Overall, FPE has significant potential as a therapeutic agent, and further research is needed to fully understand its pharmacological effects.
Synthesis Methods
The synthesis of FPE involves a multi-step process that includes the reaction of 4-fluoroaniline with 2-phenoxyethanol to form an intermediate product. The intermediate product is then reacted with ethanediamine in the presence of a catalyst to yield FPE. The overall yield of the synthesis process is around 50%, and the purity of the final product is over 99%.
Scientific Research Applications
FPE has been extensively studied for its potential therapeutic properties, and several research studies have been conducted to investigate its pharmacological effects. FPE has been found to possess anti-inflammatory, analgesic, and antitumor properties. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
properties
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c17-12-6-8-13(9-7-12)19-16(21)15(20)18-10-11-22-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCIYHPGLHJQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorophenyl)-N-(2-phenoxyethyl)oxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinyl)propyl]-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4927933.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4927941.png)
![methyl 5-(2-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4927946.png)
![1-[3-(2,6-dichloro-4-methylphenoxy)propyl]piperidine oxalate](/img/structure/B4927956.png)
![2-{3-[3-(3-pyridinyl)phenyl]-1H-pyrazol-1-yl}-N-(2-thienylmethyl)acetamide](/img/structure/B4927963.png)

![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B4927975.png)




